7-Chloro-3,5-dimethylisoxazolo[4,5-d]pyrimidine
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Overview
Description
7-Chloro-3,5-dimethylisoxazolo[4,5-d]pyrimidine is a heterocyclic compound with the molecular formula C7H6ClN3O. It features a unique structure that includes both isoxazole and pyrimidine rings, making it an interesting subject for chemical and pharmaceutical research .
Preparation Methods
The synthesis of 7-Chloro-3,5-dimethylisoxazolo[4,5-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,5-dimethylisoxazole with chlorinated pyrimidine derivatives. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the correct formation of the desired product .
Chemical Reactions Analysis
7-Chloro-3,5-dimethylisoxazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
7-Chloro-3,5-dimethylisoxazolo[4,5-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 7-Chloro-3,5-dimethylisoxazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
7-Chloro-3,5-dimethylisoxazolo[4,5-d]pyrimidine can be compared with other similar compounds, such as:
4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine: This compound has a similar structure but differs in the position of the chlorine and methyl groups.
3,5-Dimethylisoxazole: Lacks the pyrimidine ring, making it less complex but still useful in various chemical reactions.
Isoxazole Derivatives: These compounds share the isoxazole ring but have different substituents, leading to varied chemical and biological properties
Properties
IUPAC Name |
7-chloro-3,5-dimethyl-[1,2]oxazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O/c1-3-5-6(12-11-3)7(8)10-4(2)9-5/h1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMZHHKCFJVYJS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1N=C(N=C2Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.